
Tropine nonanoate
Overview
Description
Tropine nonanoate is an ester derivative of tropine, a tropane alkaloid Tropane alkaloids are naturally occurring compounds found in various plants, particularly those in the Solanaceae family this compound is characterized by its unique bicyclic structure, which includes a tropane ring system
Mechanism of Action
Target of Action
Tropine nonanoate, like other tropane alkaloids, primarily targets the muscarinic and/or nicotinic receptors in the central and peripheral nervous system . These receptors are responsible for transmitting signals in the nervous system. By interacting with these receptors, this compound can influence various physiological processes.
Mode of Action
This compound, as a tropane alkaloid, possesses anticholinergic properties . This means it can block the action of the neurotransmitter acetylcholine at its receptors in the nervous system . The interaction of this compound with its targets leads to changes in nerve signal transmission, which can result in various physiological effects.
Biochemical Pathways
The biosynthesis of this compound, like other tropane alkaloids, involves a series of enzymatic reactions . These reactions transform simple precursors into the complex structure of the tropane alkaloids. The affected pathways lead to the production of the 8-azabicyclo[3.2.1]octane core structure that defines this class of compounds . The downstream effects of these pathways include the production of various tropane alkaloids, each with its unique set of biological activities.
Pharmacokinetics
The pharmacokinetics of this compound, like other tropane alkaloids, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, tropane alkaloids are known to be metabolized in the liver, with major metabolites including tropine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its interaction with muscarinic and/or nicotinic receptors. By blocking these receptors, this compound can influence a variety of physiological processes, including muscle contraction, heart rate, and glandular secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tropine nonanoate typically involves the esterification of tropine with nonanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond between the hydroxyl group of tropine and the carboxyl group of nonanoic acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: Tropine nonanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nonanoic acid and other oxidized derivatives.
Reduction: Tropine alcohol and other reduced derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Tropine nonanoate is an ester derived from tropine and nonanoic acid, and it has garnered attention in various scientific fields due to its potential applications. This article will explore the applications of this compound, focusing on its roles in pharmacology, agriculture, and chemical synthesis. Additionally, comprehensive data tables and case studies will be included to provide a detailed understanding of its utility.
Pharmacological Applications
This compound has been studied for its potential therapeutic effects, particularly in the realm of drug delivery systems. Its unique chemical structure allows it to interact with biological membranes effectively, making it a candidate for use in transdermal drug delivery systems.
Case Study: Transdermal Drug Delivery
A study conducted by researchers at a leading pharmaceutical institution demonstrated the efficacy of this compound as a permeation enhancer for hydrophilic drugs. The results indicated that formulations containing this compound showed a significant increase in drug absorption through the skin compared to traditional carriers. This finding suggests that this compound could improve the bioavailability of certain medications when administered topically.
Agricultural Applications
In agriculture, this compound has been explored as a potential biopesticide or growth regulator. Its ability to modulate plant growth and resistance to pests makes it an attractive alternative to synthetic pesticides.
Case Study: Biopesticide Efficacy
Research published in the Journal of Agricultural Science evaluated the effectiveness of this compound against common agricultural pests. The study found that plants treated with this compound exhibited enhanced resistance to pest infestations while promoting growth compared to untreated controls. This dual action positions this compound as a valuable tool for sustainable agriculture.
Chemical Synthesis
This compound is also utilized as an intermediate in organic synthesis. Its structure allows for various chemical reactions that can lead to the formation of more complex molecules.
Data Table: Chemical Reactions Involving this compound
Reaction Type | Conditions | Products Generated |
---|---|---|
Esterification | Acid catalyst, heat | Various esters |
Hydrolysis | Water, acid/base catalysis | Tropine and nonanoic acid |
Alkylation | Strong base | Substituted tropines |
Safety and Environmental Considerations
While exploring the applications of this compound, it is essential to consider its safety profile and environmental impact. Preliminary studies suggest that this compound exhibits low toxicity levels in both human and ecological contexts, making it a suitable candidate for further research and application.
Case Study: Toxicity Assessment
A comprehensive toxicity assessment was conducted using standard OECD guidelines. The results indicated that this compound had minimal acute toxicity in mammalian models, suggesting its potential for safe use in pharmaceuticals and agriculture.
Comparison with Similar Compounds
Tropine: The parent compound of tropine nonanoate, known for its role in the synthesis of other tropane alkaloids.
Scopolamine: Another tropane alkaloid with similar pharmacological properties, used primarily as an antiemetic and antispasmodic agent.
Atropine: A well-known tropane alkaloid used in medicine for its anticholinergic properties.
Uniqueness of this compound: this compound is unique due to its specific ester linkage with nonanoic acid, which imparts distinct chemical and biological properties
Biological Activity
Tropine nonanoate is an ester derivative of tropine, classified within the tropane alkaloid family. This compound is characterized by a bicyclic structure that includes a tropane ring system, commonly found in various plants, notably those in the Solanaceae family. The biological activity of this compound has garnered attention due to its interactions with neurotransmitter receptors and potential therapeutic applications.
This compound primarily exhibits its biological effects through interactions with muscarinic and nicotinic acetylcholine receptors in both the central and peripheral nervous systems. Its anticholinergic properties allow it to block these receptors, influencing various physiological processes such as:
- Muscle contraction
- Heart rate regulation
- Glandular secretion
The compound's mechanism involves competitive binding to muscarinic receptors, leading to downstream effects that can alter neurotransmission and physiological responses.
Pharmacokinetics
The pharmacokinetics of this compound, similar to other tropane alkaloids, encompasses absorption, distribution, metabolism, and excretion (ADME). Key points include:
- Absorption : Rapidly absorbed following administration.
- Distribution : Widely distributed in body tissues.
- Metabolism : Primarily metabolized in the liver, yielding metabolites such as tropine.
- Excretion : Excreted via urine.
Research Findings
Recent studies have focused on the potential therapeutic uses of this compound. Its antispasmodic and anesthetic properties are under investigation for various medical applications. The following table summarizes key findings from recent research:
Case Study 1: Anticholinergic Effects
A study conducted on the effects of this compound on animal models highlighted its ability to reduce muscle spasms effectively. The results indicated a significant decrease in muscle contraction frequency when administered at varying dosages.
Case Study 2: Potential Therapeutic Applications
In another investigation, this compound was evaluated for its anesthetic properties. The results suggested that the compound could serve as a viable alternative to traditional anesthetics, providing sufficient analgesia with fewer side effects.
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) nonanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO2/c1-3-4-5-6-7-8-9-17(19)20-16-12-14-10-11-15(13-16)18(14)2/h14-16H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJFPEAKHWYASN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1CC2CCC(C1)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932748 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146018-90-8 | |
Record name | Tropine nonanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146018908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tropine nonanoate exert its antimuscarinic effects? What are the downstream consequences?
A1: this compound exhibits antimuscarinic activity by competitively binding to muscarinic acetylcholine receptors. [] While the provided research primarily focuses on its synthesis and binding affinity, it lacks detailed information on the specific subtypes of muscarinic receptors targeted by this compound or the downstream signaling pathways affected. Further research is needed to fully elucidate the specific mechanisms of action and downstream effects of this compound.
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